molecular formula C6H5F2NO3S B2510213 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride CAS No. 2551115-75-2

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride

Cat. No.: B2510213
CAS No.: 2551115-75-2
M. Wt: 209.17
InChI Key: SALDEMCLNCZAMK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S It is characterized by the presence of a fluorine atom at the second position, a methoxy group at the sixth position, and a sulfonyl fluoride group at the fourth position on a pyridine ring

Preparation Methods

The synthesis of 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a fluorinated pyridine derivative. One common method includes the reaction of 2-fluoro-6-methoxypyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to optimize the efficiency and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, catalysts such as palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride include other fluorinated pyridine derivatives and sulfonyl fluorides. For example:

Properties

IUPAC Name

2-fluoro-6-methoxypyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALDEMCLNCZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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